

Spectroscopic Profile of 5-Bromo-2-chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-chloroquinoline

Cat. No.: B1339913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-2-chloroquinoline**. Due to the limited availability of specific experimental spectra in publicly accessible databases, this document outlines the expected spectroscopic characteristics based on the compound's structure and provides standardized experimental protocols for acquiring such data. Predicted mass spectrometry data is also included to aid in identification.

Compound Information

Property	Value
Chemical Name	5-Bromo-2-chloroquinoline
CAS Number	99455-13-7
Molecular Formula	C ₉ H ₅ BrCIN
Molecular Weight	242.50 g/mol
Chemical Structure	C1=NC2=C(C=C1)C(Br)=CC=C2

Spectroscopic Data Summary

While specific experimental peak lists for **5-Bromo-2-chloroquinoline** are not readily available in the searched databases, the following tables are structured to present the expected data

based on the known structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would depend on the solvent used.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
Data not available				

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the molecule, as they are in unique chemical environments. Aromatic and heteroaromatic carbons typically resonate between 120 and 160 ppm.

Chemical Shift (δ) (ppm)	Assignment
Data not available	

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available		C-Cl stretch
Data not available		C-Br stretch
Data not available		C=N stretch (quinoline ring)
Data not available		C=C stretch (aromatic ring)
Data not available		C-H stretch (aromatic)
Data not available		C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. Due to the presence of bromine and chlorine isotopes, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak.

Predicted data is available from sources such as PubChem.[\[1\]](#)

Predicted Mass Spectrometry Data[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	241.93668
[M+Na] ⁺	263.91862
[M-H] ⁻	239.92212
[M] ⁺	240.92885

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **5-Bromo-2-chloroquinoline** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to a final volume of 0.5-0.7 mL in an NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

^1H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Acquisition Parameters:
 - Number of scans: 16-64 (to achieve adequate signal-to-noise).
 - Relaxation delay: 1-2 seconds.
 - Acquisition time: 2-4 seconds.
- Processing:
 - Apply Fourier transformation.
 - Phase the spectrum manually.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm or DMSO at 2.50 ppm).
 - Perform baseline correction.

^{13}C NMR Acquisition:

- Spectrometer: A 100 MHz or higher (corresponding to the ^1H frequency) NMR spectrometer.
- Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Acquisition Parameters:

- Number of scans: 1024 or more (due to the low natural abundance and sensitivity of ^{13}C).
- Relaxation delay: 2-5 seconds.
- Processing:
 - Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz).
 - Phase the spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm or DMSO-d_6 at 39.52 ppm).
 - Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film):

- Dissolve a small amount of **5-Bromo-2-chloroquinoline** in a volatile organic solvent (e.g., dichloromethane or acetone).
- Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

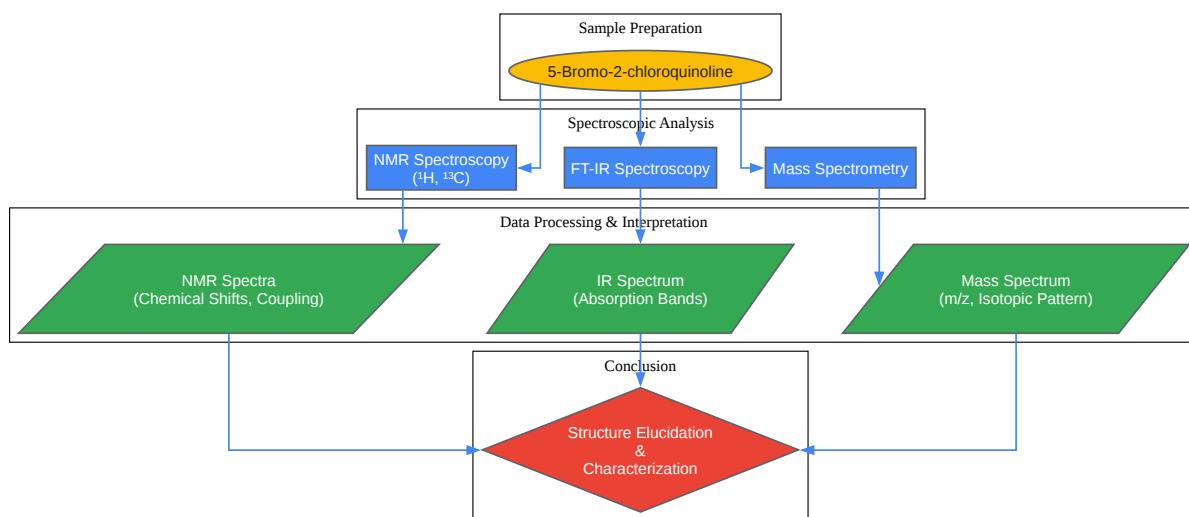
Data Acquisition:

- Spectrometer: A standard FT-IR spectrometer.
- Mode: Transmittance or Absorbance.
- Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of scans: 16-32.
- Procedure:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the prepared salt plate in the sample holder.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:


- Prepare a dilute solution of **5-Bromo-2-chloroquinoline** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration suitable for the instrument (typically in the $\mu\text{g/mL}$ to ng/mL range).

Data Acquisition (Electrospray Ionization - ESI):

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Positive or negative electrospray ionization (ESI).
- Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).
- Data Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern, as well as any significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Bromo-2-chloroquinoline**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-chloroquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339913#spectroscopic-data-nmr-ir-ms-of-5-bromo-2-chloroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com